Isobutyl isobutyrate

Description

, also known as fema 2189, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). is a grape skin, pineapple, and tropical tasting compound that can be found in alcoholic beverages, fruits, roman camomile, and sweet bay. This makes a potential biomarker for the consumption of these food products.

Properties

IUPAC Name |

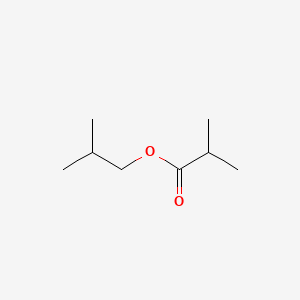

2-methylpropyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-10-8(9)7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUIWHIADMCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026612 | |

| Record name | Isobutyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl isobutyrate appears as a colorless liquid with a pleasant fruity odor. Moderately toxic by inhalation. Insoluble in water and floats on water, but soluble in alcohol and ethers. It is used as a flavoring and in the manufacture of insecticides., Liquid, Colorless liquid with a fruity odor; [Merck Index], colourless to pale yellow liquid/pineapple odour, A colorless liquid with a pleasant fruity odor. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

299.7 °F at 760 mmHg (USCG, 1999), 148.6 °C, 148.60 °C. @ 760.00 mm Hg, 299.7 °F | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

99 °F (USCG, 1999), 101 °F (38 °C) (CLOSED CUP), 99 °F | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.5 G PER 100 ML WATER, SOL IN ALC ETHER AND ACETONE, SOL IN MOST ORGANIC SOLVENTS, Water solubility of 1000 mg/l at 20 °C., 1 mg/mL at 20 °C, soluble in organic solvents; insoluble in water | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853 to 0.857 at 68 °F (USCG, 1999), 0.8750 @ 0 °C/4 °C, DENSITY OF SATURATED AIR: 1.05 (AIR= 1), 0.850-0.857, 0.853-0.857 | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.97 (AIR= 1) | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.33 [mmHg], 4.33 mm Hg at 25 °C. | |

| Record name | Isobutyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

97-85-8 | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y495J99R5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-113.3 °F (USCG, 1999), -80.66 °C, -81 °C, -113.3 °F | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Isobutyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of isobutyl isobutyrate (CAS No: 97-85-8). Intended for a scientific audience, this document consolidates key quantitative data into accessible tables and details the experimental methodologies for their determination. Visualizations of logical frameworks and experimental workflows are provided to facilitate a deeper understanding of the material's characteristics and measurement.

Chemical Identity

-

IUPAC Name: 2-methylpropyl 2-methylpropanoate

-

Synonyms: Isobutyl isobutanoate, Isobutyric acid isobutyl ester

-

CAS Number: 97-85-8

-

Appearance: Colorless liquid with a pleasant, fruity odor reminiscent of pineapple or grape skin.[1][8][9][10][11]

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Units | Conditions |

| Melting Point | -80.7 to -81 | °C | 760 mmHg |

| -113.3 | °F | 760 mmHg | |

| Boiling Point | 147 to 152 | °C | 760 mmHg |

| 299.7 | °F | 760 mmHg | |

| Density / Specific Gravity | 0.852 to 0.857 | g/mL | 20-25 °C |

| Refractive Index | 1.398 to 1.3999 | nD | 20 °C |

| Vapor Pressure | 4.33 to 5.8 | mmHg / hPa | 25 °C |

| 1 | mmHg | 39.9 °C | |

| Vapor Density | 4.9 to 5.0 | (Air = 1) | 20-25 °C |

| Flash Point | 37 to 40 | °C | Closed Cup |

| 99 to 104 | °F | Closed Cup | |

| Water Solubility | 520 to 1000 | mg/L | 20 °C |

| Log P (Octanol/Water) | 2.68 | Calculated | |

| Autoignition Temperature | 432 | °C | |

| 810 | °F | ||

| Kinematic Viscosity | 1.030 | mm²/s | 25 °C |

| Dynamic Viscosity | 0.85 | mPa·s | 25 °C |

Data compiled from sources:[1][2][3][5][6][7][8][10][11][12][13][14]

Mandatory Visualizations

The following diagrams illustrate the relationships between the physical properties of this compound and the workflows for their experimental determination.

Caption: Logical relationship of this compound's physical properties.

Caption: Experimental workflow for determining refractive index via spectrometry.

Caption: Experimental workflow for determining aqueous solubility.

Experimental Protocols

The values presented in this guide are determined through standardized experimental procedures. While original experimental data for this compound is often found in handbooks without detailed methods[6], the following sections describe the general protocols for measuring these key physical properties.

The boiling point is determined using a distillation apparatus.

-

Apparatus: A round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when it stabilizes as the liquid is boiling and the vapor is condensing in the condenser. This stable temperature is the boiling point at the measured atmospheric pressure.

-

A pycnometer (specific gravity bottle) is used for the precise determination of density.

-

Apparatus: A pycnometer of a known volume, a thermostatically controlled water bath, and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid (this compound) and placed in the water bath at a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior is cleaned and dried, and the filled pycnometer is weighed.

-

The procedure is repeated with a reference substance of known density, typically deionized water.

-

The density of the sample is calculated by comparing its mass to the mass of the water for the same known volume.

-

The refractive index is commonly measured using an Abbe refractometer or a spectrometer.[15][16][17]

-

Apparatus: A spectrometer, a light source (e.g., sodium lamp for the D-line), and a hollow glass prism with a known refracting angle (A).

-

Procedure:

-

The spectrometer is calibrated.

-

The hollow prism is filled with this compound and placed on the spectrometer table.

-

Light from the source is passed through the prism.

-

The prism is rotated while observing the emergent light through the telescope to find the position where the deviation of the light ray is at a minimum.

-

This angle of minimum deviation (δ_min) is measured accurately.[17][18]

-

The refractive index (n) is then calculated using the formula: n = sin((A + δ_min)/2) / sin(A/2).

-

The solubility of this compound in water can be determined by the saturation-shake-flask method.[19][20][21][22][23]

-

Apparatus: A temperature-controlled shaker or water bath, sealed flasks, a centrifuge, and an analytical instrument for quantification (e.g., gas chromatograph).

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated in the temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

The mixture is allowed to stand to let the undissolved ester phase separate.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved droplets are included. Centrifugation may be required to fully separate the phases.

-

The concentration of this compound in the aqueous sample is determined using a calibrated analytical method. This concentration represents the solubility at that temperature.

-

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. parchem.com [parchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. This compound [drugfuture.com]

- 8. This compound | Occupational Safety and Health Administration [osha.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. Page loading... [guidechem.com]

- 11. This compound | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemwhat.com [chemwhat.com]

- 13. univarsolutions.com [univarsolutions.com]

- 14. This compound | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]

- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 18. dkpandey.weebly.com [dkpandey.weebly.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 23. education.com [education.com]

An In-depth Technical Guide to Isobutyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyl isobutyrate, a key organic compound with diverse applications in the pharmaceutical, flavoring, and coatings industries. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, analytical methodologies, and safety information, tailored for a scientific audience.

Chemical Identity and Properties

CAS Number: 97-85-8[1]

IUPAC Name: 2-methylpropyl 2-methylpropanoate[2]

This compound is a carboxylic ester characterized by a pleasant, fruity odor.[2] It is a colorless liquid that is insoluble in water but soluble in common organic solvents like alcohol and ether.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Boiling Point | 148.6 °C at 760 mmHg | [3] |

| Melting Point | -80.7 °C | [4] |

| Density | 0.855 g/mL at 25 °C | [3] |

| Vapor Pressure | 4.33 mmHg at 25 °C | [3] |

| Flash Point | 38 °C (100.4 °F) | |

| Autoignition Temperature | 432 °C (810 °F) | [3] |

| Refractive Index | 1.3999 at 20 °C | [3] |

| Water Solubility | 520 mg/L at 20 °C | [4] |

| log Kₒw | 2.68 (calculated) | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Signals corresponding to the isobutyl and isobutyrate moieties are observed. |

| ¹³C NMR | Resonances characteristic of the ester carbonyl and the aliphatic carbons are present.[1] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O ester stretch is typically observed around 1733 cm⁻¹.[5] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns. |

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory and industrial preparations are the Fischer esterification of isobutyric acid and isobutanol, and the Tishchenko reaction of isobutyraldehyde.

Fischer Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6]

Materials:

-

Isobutyric acid

-

Isobutanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (solvent for extraction)

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid and a molar excess of isobutanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by simple distillation to obtain pure this compound.[6]

Tishchenko Reaction

The Tishchenko reaction provides an alternative route to esters through the disproportionation of an aldehyde using an alkoxide catalyst.[7]

Materials:

-

Isobutyraldehyde

-

Aluminum isobutoxide (catalyst)

-

Anhydrous, inert solvent (e.g., toluene)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldehyde in an anhydrous solvent.

-

Add a catalytic amount of aluminum isobutoxide to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress by GC or NMR spectroscopy.

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Analytical Methods

The purity and identity of synthesized this compound are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like this compound.

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5MS) is suitable for this analysis.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu) to capture the molecular ion and characteristic fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.

-

Sample Preparation: Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Applications in Research and Drug Development

This compound serves multiple roles in the pharmaceutical and research sectors:

-

Solvent: Its favorable solvency properties make it useful in formulations and as a reaction medium.

-

Flavoring Agent: In drug formulations, it can be used as a flavoring agent to improve palatability.

-

Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of more complex molecules.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Summary

| Hazard | Description |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. |

| Health Hazards | May cause eye, skin, and respiratory tract irritation. Ingestion of large amounts may cause central nervous system depression. |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. |

| First Aid | Eyes: Flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure. |

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Dispose of waste material in accordance with local, state, and federal regulations.

Visualized Workflows

Caption: Fischer Esterification Workflow.

Caption: Tishchenko Reaction Workflow.

References

- 1. This compound(97-85-8) 13C NMR [m.chemicalbook.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Fatty acid quantification methodisobutyl esterification and GC-FID/MS [xuebao.shsmu.edu.cn]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Tishchenko reaction - Wikipedia [en.wikipedia.org]

Natural Sources of Isobutyl Isobutyrate in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl isobutyrate is a volatile organic compound (VOC) characterized by its sweet, fruity, and ethereal aroma, reminiscent of pineapple and banana. It is a branched-chain ester naturally occurring in a variety of plants, contributing to the characteristic scent of their fruits and essential oils. This technical guide provides a comprehensive overview of the known natural sources of this compound in the plant kingdom, including quantitative data where available. It further details the experimental protocols for the extraction and analysis of this compound and presents a putative biosynthetic pathway based on current scientific understanding of ester biosynthesis in plants.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a range of plant species, particularly in their fruits and essential oils. The concentration of this ester can vary significantly depending on the plant species, cultivar, ripeness, and environmental conditions. A summary of plant sources and the reported concentrations of this compound is presented in Table 1.

| Plant Species | Common Name | Plant Part | Concentration of this compound | Reference(s) |

| Eriocephalus punctulatus | Cape Chamomile | Flowering Tops (Essential Oil) | 15.32% | [1] |

| Chamaemelum nobile | Roman Chamomile | Flowering Tops (Essential Oil) | 0 - 3.7% | [2] |

| 1.3% (in a specific batch) | ||||

| Humulus lupulus | Hop | Cones (Wort) | 0.9 - 70 µg/L | [3] |

| Fragaria spp. | Strawberry | Fruit | Data not available in reviewed literature | |

| Cucumis melo | Cantaloupe, Muskmelon | Fruit | Data not available in reviewed literature | |

| Vitis vinifera | Grape | Fruit | Present, but quantitative data not specified | |

| Angelica gigas | Giant Angelica | Not specified | Present | [2] |

| Laurus nobilis | Bay Laurel | Leaf | Present | |

| Olea europaea | Olive | Fruit | Present | |

| Musa spp. | Banana | Fruit | Present | |

| Prunus armeniaca | Apricot | Fruit | Present |

Note: While strawberries and melons are frequently cited as natural sources of this compound, specific quantitative data from peer-reviewed studies detailing the concentration of this specific compound in different cultivars was not available in the conducted search. Many studies on the volatile profiles of these fruits focus on more abundant esters.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is not yet fully elucidated through a dedicated pathway. However, based on the well-established pathways for the formation of other branched-chain esters, a putative biosynthetic route can be proposed. This pathway involves the convergence of amino acid catabolism and the fatty acid synthesis machinery, culminating in an esterification reaction catalyzed by alcohol acyltransferases (AATs).[4][5]

The two primary precursors for this compound are isobutanol and isobutyryl-CoA .

-

Biosynthesis of Isobutanol: Isobutanol is synthesized from the branched-chain amino acid L-valine through the 2-keto acid pathway. This pathway involves a series of enzymatic steps, including deamination, decarboxylation, and reduction, to produce isobutanol.[1][6]

-

Biosynthesis of Isobutyryl-CoA: Isobutyryl-CoA is also derived from the catabolism of L-valine. Through a series of enzymatic reactions, L-valine is converted to isobutyryl-CoA.[7]

-

Esterification: The final step is the condensation of isobutanol and isobutyryl-CoA, catalyzed by an alcohol acyltransferase (AAT) . AATs are a diverse family of enzymes that exhibit varying degrees of substrate specificity for different alcohols and acyl-CoAs.[3][4]

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve two key stages: extraction of the volatile compounds and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Volatile Compounds by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials, particularly from flowers and leaves.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., chamomile flowers) is harvested, and extraneous parts are removed. The material may be used fresh or partially dried to increase the concentration of essential oils.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Distillation: Steam is generated in the boiling flask and passed through the plant material in the biomass flask. The steam ruptures the plant's oil glands, releasing the volatile compounds.

-

Condensation: The steam and volatile compound mixture travels to the condenser, where it is cooled, causing it to condense back into a liquid.

-

Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected. Due to their immiscibility, the essential oil will typically form a layer on top of the hydrosol and can be separated.

Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a highly sensitive method for the analysis of volatile compounds in fruits and other plant tissues.

Methodology:

-

Sample Preparation: A known weight of the plant material (e.g., fruit puree) is placed in a headspace vial. An internal standard may be added for quantification. The vial is sealed.

-

Headspace Extraction (SPME): The vial is incubated at a specific temperature to allow volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber is then exposed to the headspace for a defined period to adsorb the volatiles.

-

Gas Chromatography (GC): The SPME fiber is inserted into the heated injection port of a gas chromatograph. The adsorbed volatiles are desorbed from the fiber and carried by an inert gas through a capillary column. The column separates the compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated compounds eluting from the GC column enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The abundance of specific ions is used for quantification.

Conclusion

This compound is a naturally occurring ester found in a variety of plants, contributing to their characteristic aromas. While quantitative data is available for some essential oils, such as those from Cape and Roman chamomile, further research is needed to quantify its presence in many fruits where it is known to occur. The putative biosynthetic pathway, originating from the amino acid L-valine, provides a framework for understanding its formation in plants. The detailed experimental protocols for steam distillation and HS-SPME-GC-MS offer robust methods for the extraction and analysis of this and other volatile compounds, which is crucial for researchers in the fields of natural products chemistry, food science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. www1.ibb.unesp.br [www1.ibb.unesp.br]

- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

isobutyl isobutyrate safety data sheet for lab use

An In-depth Technical Guide to the Safe Laboratory Use of Isobutyl Isobutyrate

This guide provides comprehensive safety information for the handling and use of this compound (CAS No. 97-85-8) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This compound is a colorless liquid with a fruity odor, utilized in fragrances, flavorings, and as a solvent.[1][2] While it has valuable applications, understanding its potential hazards is crucial for safe laboratory practice.

Hazard Identification and Classification

This compound is classified as a flammable liquid and may cause irritation.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification and Statements

| Category | Code | Statement |

|---|---|---|

| Hazard Class | Flammable liquids | Category 3 |

| Hazard Statements | H226 | Flammable liquid and vapor.[6] |

| H336 | May cause drowsiness or vertigo.[6] | |

| H412 | Harmful to aquatic life with long lasting effects.[6] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][6] |

| P233 | Keep container tightly closed.[4][6] | |

| P240 | Ground and bond container and receiving equipment.[4][6] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[4][6] | |

| P242 | Use only non-sparking tools.[4] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] | |

| P273 | Avoid release to the environment.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] | |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[6] | |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| P403+P235 | Store in a well-ventilated place. Keep cool.[4] |

| | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[4][7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O₂[3][8] |

| Molecular Weight | 144.21 g/mol [2][3] |

| Appearance | Colorless, clear liquid[1][3][9] |

| Odor | Fruity, pleasant odor[1][3][9] |

| Boiling Point | 148-152 °C[3][8] |

| Melting Point | -81 °C to -80.6 °C[1][3] |

| Flash Point | 37 °C to 38.3 °C (Closed Cup)[1][4] |

| Density | 0.854 - 0.874 g/cm³ at 20-25 °C[1][3] |

| Vapor Pressure | 4.33 - 5.8 hPa @ 25 °C[3][10] |

| Vapor Density | 4.97 (Air = 1)[2][3] |

| Water Solubility | Insoluble; 520 mg/L at 20 °C[3][10] |

| Autoignition Temperature | 432 °C (810 °F)[2] |

| Refractive Index | ~1.398 @ 20 °C[1][8] |

Toxicological Information

Exposure to this compound can lead to adverse health effects. It is primarily considered an irritant, and high concentrations of its vapor may cause central nervous system depression.[3]

Table 3: Acute Toxicity Data

| Exposure Route | Species | Value |

|---|---|---|

| Oral LD50 | Rat | >6,400 mg/kg bw[10] |

| Dermal LD50 | Rabbit | >8,600 mg/kg[3][6] |

| Dermal LD50 | Guinea Pig | >10 ml/kg bw[10] |

| Inhalation LC66 | Rat | 5423 ppm (31.94 mg/L) for 6 hours[10] |

-

Inhalation : Vapors can be irritating to the mucous membranes and upper respiratory tract.[3] High concentrations may lead to dizziness, drowsiness, and central nervous system depression.[3][6]

-

Skin Contact : May cause skin irritation.[3] Repeated exposure might lead to dryness or cracking.[6]

-

Eye Contact : May cause eye irritation.[3]

-

Ingestion : May cause gastrointestinal irritation. Ingestion of large amounts can result in central nervous system depression.[3]

-

Chronic Exposure : No specific information on chronic effects or carcinogenicity has been found.[3][4]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not available in the reviewed safety data sheets. These studies, such as the "Short-term toxicity study of this compound in rats" by Drake, et al. (1978), are referenced as sources for the toxicity data.[9] For detailed methodologies, consulting the original publications is required.

The protocols provided below are for the safe handling and emergency procedures within a laboratory context, derived from standard safety guidelines.

Protocol for Safe Handling and Storage

This protocol outlines the standard operating procedure for using this compound in the lab.

-

Preparation :

-

Handling :

-

Ground and bond containers when transferring the material to prevent static discharge.[3][11]

-

Use only spark-proof tools and explosion-proof equipment.[3]

-

Perform all manipulations within a chemical fume hood to minimize vapor inhalation.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Keep the container tightly closed when not in use.[3]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[3][4]

-

-

Storage :

-

Cleanup :

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Decontaminate the work area upon completion of tasks.

-

Protocol for Spill Response

This protocol details the steps to be taken in the event of a spill.

-

Evacuation and Alerting :

-

Evacuate non-essential personnel from the immediate spill area.

-

Alert colleagues and the lab supervisor.

-

If the spill is large, contact the institutional emergency response team.

-

-

Control and Containment :

-

Cleanup :

-

Wear appropriate PPE, including respiratory protection if vapors are significant.

-

Absorb the spill with an inert, non-combustible material such as sand, dry lime, or vermiculite.[3][4]

-

Use non-sparking tools to collect the absorbed material.[3]

-

Place the waste into a closed, labeled container for hazardous waste disposal.[3]

-

-

Decontamination :

-

Clean the spill area thoroughly with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3] |

Fire and Explosion Hazards

This compound is a flammable liquid, and its vapors can form explosive mixtures with air.

Table 5: Fire Hazard Data

| Property | Value |

|---|---|

| Flash Point | 37 °C to 38.3 °C (Closed Cup)[1][4] |

| Explosive Limits | Lower (LEL): 1.2% (V)[8] / Upper (UEL): Not Available |

| Autoignition Temperature | 432 °C (810 °F)[2] |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[11][12] |

| Unsuitable Extinguishing Media | Solid streams of water may be ineffective.[12] |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂). |

| Specific Hazards | Vapors are heavier than air and may travel along the ground to a distant ignition source.[12] Containers may explode when heated. |

Ecological Information

Care should be taken to prevent the release of this compound into the environment.

-

Toxicity : It is considered harmful to aquatic life with long-lasting effects.[6] The LC50 for fish (Pimephales promelas) is 12.54 mg/L over 96 hours, and the EC50 for Daphnia magna is 55.8 mg/L over 48 hours.[6]

-

Persistence and Degradability : The substance is expected to be readily biodegradable.[10]

-

Bioaccumulation : With a calculated log Kow of 2.68, the potential for bioaccumulation is considered low to moderate.[10]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. vigon.com [vigon.com]

- 5. This compound, 97-85-8 [thegoodscentscompany.com]

- 6. gcascc.com [gcascc.com]

- 7. prod.adv-bio.com [prod.adv-bio.com]

- 8. chembk.com [chembk.com]

- 9. This compound | Occupational Safety and Health Administration [osha.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. synerzine.com [synerzine.com]

- 12. aurochemicals.com [aurochemicals.com]

The Solubility of Isobutyl Isobutyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl isobutyrate (IBIB) is a colorless liquid with a characteristic fruity odor, identified by the CAS number 97-85-8.[1] It is an ester of isobutanol and isobutyric acid.[2] With a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol , this compound is utilized in various industrial applications, including as a flavoring agent, in the manufacturing of insecticides, and notably as a solvent.[3][4][5] Its utility as a solvent is particularly prominent in the coatings industry for nitrocellulose lacquers and thinners, as well as for coatings on plastic substrates.[3] This guide provides a comprehensive overview of the solubility of this compound in organic solvents, presenting available data, experimental methodologies for solubility determination, and a generalized workflow for such assessments.

Core Physical and Chemical Properties

A foundational understanding of this compound's physical properties is essential for comprehending its behavior as a solvent.

| Property | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| Boiling Point | 147-149 °C |

| Melting Point | -81 °C |

| Density | 0.855 g/mL at 25 °C |

| Flash Point | 37 °C (98.6 °F) |

| Water Solubility | 1 g/L at 20 °C |

| LogP | 2.511 (estimated) |

(Data sourced from various chemical suppliers and databases)

Solubility in Organic Solvents

This compound is generally characterized by its high solubility in a wide array of organic solvents, a property attributable to its ester functionality and the presence of branched alkyl groups. While precise quantitative solubility data at various temperatures is not extensively published in readily available literature, qualitative assessments consistently report its miscibility with common organic solvent classes.

The principle of "like dissolves like" is a reliable predictor of this compound's solubility. As a relatively non-polar ester, it is readily miscible with other non-polar and moderately polar solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility of this compound |

| Alcohols | Methanol, Ethanol, n-Butanol | Soluble/Miscible[3][4][5][6][7][8][9] |

| Ethers | Diethyl Ether | Soluble/Miscible[2][3][4][7][8][9] |

| Ketones | Acetone | Soluble/Miscible[5] |

| Esters | Ethyl Acetate | Expected to be miscible |

| Hydrocarbons | Heptane, Toluene | Expected to be miscible |

| Chlorinated Solvents | Dichloromethane | Expected to be miscible |

| Oils | General Oils | Miscible[1] |

Experimental Protocol: Determination of Miscibility and Solubility

For researchers requiring precise solubility data for their specific applications, the following general experimental protocols can be adapted.

Part 1: Qualitative Determination of Miscibility

Objective: To rapidly assess whether this compound is miscible, partially miscible, or immiscible with a selected organic solvent at ambient temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Small glass vials or test tubes with closures

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Into a clean, dry vial, add 1 mL of the selected organic solvent.

-

To the same vial, add 1 mL of this compound.

-

Securely cap the vial and vortex the mixture for 30 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Part 2: Quantitative Determination of Solubility (Gravimetric Method)

Objective: To determine the concentration (e.g., in g/100 mL) of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled water bath or incubator

-

Small, sealable flasks or vials

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.1 mg)

-

Glass syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealable flask. "Excess" means that undissolved solute is clearly visible.

-

Place the flask in the temperature-controlled bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the mixture to remain undisturbed at the set temperature for several hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant using a glass syringe, avoiding any undissolved solute.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume or mass of the solution transferred.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without significant loss of the less volatile this compound. Alternatively, use a gentle stream of inert gas or a desiccator.

-

Once the solvent has completely evaporated, re-weigh the evaporation dish containing the this compound residue.

-

Calculate the solubility by subtracting the initial weight of the dish from the final weight to determine the mass of dissolved this compound, and express this relative to the volume of solvent used.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: Gravimetric solubility determination workflow.

Conclusion

This compound exhibits broad miscibility with a variety of common organic solvents, making it a versatile component in many formulations. While specific quantitative solubility data is sparse in the public domain, its qualitative solubility in alcohols, ethers, and ketones is well-established. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This information is critical for formulation scientists and researchers in optimizing their use of this compound in diverse chemical systems.

References

- 1. This compound CAS#: 97-85-8 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound, 97-85-8 [thegoodscentscompany.com]

- 7. teamcatalynt.com [teamcatalynt.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. parchem.com [parchem.com]

isobutyl isobutyrate vapor pressure and boiling point data

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl Isobutyrate

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of this compound, tailored for researchers, scientists, and professionals in drug development. This document collates critical data from various sources, outlines common experimental methodologies for determining these properties, and presents a relevant synthetic pathway.

Core Physicochemical Data

This compound is a colorless liquid with a characteristic fruity odor, recognized for its applications as a flavoring agent and an organic solvent.[1][2][3] A precise understanding of its boiling point and vapor pressure is fundamental for its application in various industrial and research settings, including formulation development and safety assessments.

Boiling Point of this compound

The boiling point is a critical physical property that informs purification methods such as distillation and is indicative of the substance's volatility. The experimentally determined and reported boiling points for this compound are summarized below.

| Boiling Point (°C) | Boiling Point (°F) | Pressure | Source(s) |

| 148.6 | 299.7 | 760 mmHg | [2][3][4] |

| 148 | 298 | Not Specified | [5] |

| 147 | 296.6 | Not Specified | [6] |

| 145-152 | 293-305.6 | Literature Value |

Vapor Pressure of this compound

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. This property is crucial for understanding a substance's evaporation rate and for conducting safety assessments related to inhalation exposure.

| Vapor Pressure | Temperature (°C) | Temperature (°F) | Source(s) |

| 5.8 hPa | 25 | 77 | [4] |

| 4.33 mmHg | 25 | 77 | [3][7] |

| 1 mmHg | 39.9 | 103.8 | [2] |

| 10 mmHg | 38 | 100.4 | [3] |

Experimental Protocols

The determination of boiling points and vapor pressures relies on established experimental techniques. While the specific studies providing the data above did not detail their methodologies, the following represent standard and widely accepted protocols for such measurements.[4]

Boiling Point Determination

Several methods are commonly employed to determine the boiling point of a liquid compound like this compound.

-

Distillation Method : A simple or fractional distillation apparatus is set up with at least 5 mL of the sample. The liquid is heated to its boiling point, and the vapor is allowed to condense and be collected. The temperature at which the bulk of the liquid distills, measured by a thermometer with its bulb fully immersed in the vapor phase, is recorded as the boiling point.[8]

-

Reflux Method : The sample is heated in a flask attached to a vertical condenser. This process allows the liquid to boil and the vapor to condense and return to the flask. A thermometer placed in the vapor path below the condenser will stabilize at the boiling point of the substance.[8]

-